erythro-Glycopyrronium bromide chemical structure and properties
erythro-Glycopyrronium bromide chemical structure and properties
Erythro-Glycopyrronium Bromide: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of erythro-glycopyrronium bromide, a synthetic quaternary ammonium anticholinergic agent. The document elucidates its chemical structure, physicochemical properties, and the stereochemical nuances that define its pharmacological activity. A detailed analysis of its mechanism of action as a long-acting muscarinic antagonist (LAMA) is presented, followed by a comprehensive overview of its pharmacokinetic and pharmacodynamic profiles. Furthermore, this guide delves into the established analytical methodologies for its characterization and quantification, its synthesis, and its diverse clinical applications, particularly in the management of chronic obstructive pulmonary disease (COPD) and hyperhidrosis. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this significant therapeutic compound.
Chemical Identity and Stereochemistry
Erythro-glycopyrronium bromide is a specific diastereomer of glycopyrronium bromide. The molecule possesses two chiral centers, leading to the existence of four stereoisomers. The erythro form is a racemic mixture of the (2R, 3S) and (2S, 3R) enantiomers.[1][2][3] This stereochemical configuration is crucial as the erythro form is reported to be more potent than the threo form.[4]
The core structure consists of a quaternary ammonium cation, which is the active moiety, and a bromide counterion.[5][6] The cation features a pyrrolidinium ring and an ester linkage to cyclopentylmandelic acid.[6] This quaternary ammonium structure confers a permanent positive charge, which is pivotal to its pharmacological profile, particularly its low propensity to cross the blood-brain barrier.[5][7]
Structural Representation:
-
Chemical Name: 3-[2-Cyclopentyl(hydroxy)phenylacetoxy]-1,1-dimethylpyrrolidinium bromide[5]
Physicochemical Properties
The physical and chemical characteristics of erythro-glycopyrronium bromide are fundamental to its formulation, stability, and biological activity.
| Property | Value | Source(s) |
| Appearance | White or almost white, crystalline powder | [8] |
| Melting Point | Approximately 175-195 °C | [8][9][10] |
| Solubility | Freely soluble in water, soluble in ethanol (96%) | [8] |
| Storage | Store at 2°C - 8°C in a well-closed container | [4] |
The bromide counterion enhances the solubility and stability of the compound.[6]
Mechanism of Action: Muscarinic Receptor Antagonism
Erythro-glycopyrronium bromide functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][4][7] By blocking these receptors, it inhibits the action of the neurotransmitter acetylcholine.[4][6] This antagonism is the cornerstone of its therapeutic effects.
There are five subtypes of muscarinic receptors (M1-M5), and glycopyrronium exhibits a high affinity for M1 and M3 receptors.[11][12][13] In the airways, the M3 receptors on smooth muscle cells mediate bronchoconstriction.[11][13] By blocking these M3 receptors, erythro-glycopyrronium bromide leads to bronchodilation and a reduction in airway secretions, which is the primary mechanism for its efficacy in COPD.[1][14] Its action on M1 and M3 receptors also reduces salivary and sweat gland secretions.[12][13]
The long duration of action is attributed to its slow dissociation from the muscarinic receptors.[12][13]
Analytical Methodologies
A variety of analytical techniques are employed for the estimation of glycopyrronium bromide in bulk drug substances, pharmaceutical formulations, and biological fluids. [15][16]These methods are crucial for quality control, stability testing, and pharmacokinetic studies.
Commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique. An ion-pair HPLC method has been developed for the determination of (R,R)-glycopyrronium bromide and its related impurities. [17][18][19]* High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been validated for the analysis of glycopyrronium bromide in tablet dosage forms. [16]* Ultraviolet (UV) Spectrometry: This method can be used for the quantification of the compound. [15][16]* Liquid Chromatography-Mass Spectrometry (LC-MS): Ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) is a sensitive method for detecting and quantifying glycopyrronium bromide in biological matrices like plasma. [16]
Example Protocol: Ion-Pair HPLC for (R,R)-Glycopyrronium Bromide
This protocol is based on a published method for the analysis of (R,R)-glycopyrronium bromide and its impurities. [17][18][19] 1. Chromatographic Conditions:
- Column: Base deactivated Nucleosil.
- Mobile Phase: Phosphate buffer (pH 2.30) with sodium-1-decanesulfonate (0.01 M) and methanol in a 35:65 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Temperature: 40 °C.
- Detection: UV at 222 nm. [16] 2. Sample Preparation:
- Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.
- Filter the sample through a 0.45 µm filter before injection.
3. System Suitability:
- Perform replicate injections of a standard solution.
- Assess parameters such as peak asymmetry, theoretical plates, and resolution between the main peak and any known impurities.
4. Analysis:
- Inject the prepared sample into the HPLC system.
- Identify and quantify the peaks based on the retention times and peak areas relative to a standard of known concentration.
Synthesis Overview
The synthesis of erythro-glycopyrronium bromide involves a multi-step process. A common route starts with the esterification of N-methyl-3-pyrrolidinol with methyl cyclopentylmandelate. The subsequent step is a quaternization reaction with methyl bromide, which introduces the second methyl group on the nitrogen atom, forming the pyrrolidinium ring and yielding glycopyrronium bromide. [20]The process requires careful control to favor the formation of the desired erythro diastereomer. Purification is typically achieved through crystallization. [20]
Clinical Applications and Efficacy
Erythro-glycopyrronium bromide has established therapeutic roles in several medical conditions.
-
Chronic Obstructive Pulmonary Disease (COPD): As an inhaled long-acting muscarinic antagonist, it is a cornerstone for the maintenance treatment of COPD. [5][14]Clinical trials have demonstrated its effectiveness in improving lung function (measured by FEV1), reducing breathlessness, and enhancing the quality of life for patients. [14]* Hyperhidrosis (Excessive Sweating): Topical formulations of glycopyrronium are used to treat primary axillary hyperhidrosis. [5][11]In June 2018, it was approved by the U.S. FDA for this indication. [5]* Sialorrhea (Excessive Salivation): It is used to reduce excessive saliva in patients with neurological conditions. [5][7]* Preoperative Medication: Intravenous glycopyrronium is used before surgery to reduce salivary, tracheobronchial, and pharyngeal secretions. [5][8][21]It is also used to block cardiac vagal reflexes during anesthesia. [8]
Safety and Toxicology
The safety profile of erythro-glycopyrronium bromide is characteristic of anticholinergic agents. Because of its limited ability to cross the blood-brain barrier, central nervous system side effects are minimal. [5] Common side effects include:
-
Dry mouth [5][6]* Constipation [5]* Blurred vision [6]* Urinary retention [5][6]* Nasal congestion [5]* Flushing [5] It should be used with caution in patients with narrow-angle glaucoma, urinary retention, or myasthenia gravis. [22]
Conclusion
Erythro-glycopyrronium bromide is a well-established muscarinic antagonist with significant therapeutic value. Its specific stereochemistry and quaternary ammonium structure are key to its potent, long-acting, and peripherally selective pharmacological profile. The low systemic exposure following inhalation and topical administration enhances its safety and tolerability, making it a preferred choice for the chronic management of COPD and hyperhidrosis. Ongoing research continues to explore its full therapeutic potential, while robust analytical methods ensure its quality and consistency in pharmaceutical products. This guide provides a comprehensive technical foundation for professionals engaged in the research, development, and application of this important molecule.
References
- Vertex AI Search. (n.d.). Pharmacokinetics of glycopyrronium bromide in inhaled versus topical formulations.
-
Wikipedia. (n.d.). Glycopyrronium bromide. Retrieved from [Link]
-
Patel, K., et al. (2017). A Review on Analytical Techniques for Estimation of Anti Cholinergic Drug: Glycopyrronium Bromide. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
- (n.d.). Glycopyrrolate: Understanding its Applications, Mechanism, and Benefits in Pharmaceutical and Medical Fields.
- Asian Journal of Pharmaceutical Analysis. (n.d.). A Review on Analytical Techniques for Estimation of Anti Cholinergic Drug: Glycopyrronium Bromide.
-
PubMed Central. (n.d.). Determination of the pharmacokinetics of glycopyrronium in the lung using a population pharmacokinetic modelling approach. Retrieved from [Link]
- (n.d.). Glycopyrronium Bromide – Application in Therapy and Current Clinical Research.
-
YouTube. (n.d.). Pharmacology of Glycopyrronium (Seebri) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC. Retrieved from [Link]
-
PatientsLikeMe. (n.d.). Glycopyrronium Bromide: uses & side-effects. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Determination of (R,R)-glycopyrronium bromide and its related imp.... Retrieved from [Link]
-
PubMed. (n.d.). Determination of the pharmacokinetics of glycopyrronium in the lung using a population pharmacokinetic modelling approach. Retrieved from [Link]
-
PubMed. (n.d.). Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC. Retrieved from [Link]
-
Altmeyers Encyclopedia. (n.d.). Glycopyrronium. Retrieved from [Link]
-
PubChem. (n.d.). Glycopyrronium bromide [INN:BAN:JAN]. Retrieved from [Link]
-
PubChem. (n.d.). Glycopyrronium. Retrieved from [Link]
-
PubChem. (n.d.). Glycopyrrolate. Retrieved from [Link]
-
SynZeal. (n.d.). Glycopyrrolate Erythroisomer. Retrieved from [Link]
- Google Patents. (n.d.). ES2326132T3 - CRYSTALLIZATION AND PURIFICATION OF GLICOPIRRONIUM BROMIDE.
-
PubMed. (2020). Synthesis of C-14 labeled Rac-(3R,2S)-glycopyrronium bromide. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. store.usp.org [store.usp.org]
- 3. Glycopyrrolate Erythroisomer | SynZeal [synzeal.com]
- 4. biosynth.com [biosynth.com]
- 5. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]
- 6. CAS 51186-83-5: erythro-Glycopyrronium bromide [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. Glycopyrronium Bromide | 51186-83-5 [chemicalbook.com]
- 9. biosynth.com [biosynth.com]
- 10. Glycopyrronium Bromide | 596-51-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 11. altmeyers.org [altmeyers.org]
- 12. Glycopyrronium: Interactions, Mechanism of Action and ADME Profiles_Chemicalbook [chemicalbook.com]
- 13. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. ajpaonline.com [ajpaonline.com]
- 16. ajpaonline.com [ajpaonline.com]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Buy erythro-Glycopyrronium bromide | 51186-83-5 [smolecule.com]
- 21. Glycopyrronium Bromide: uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 22. m.youtube.com [m.youtube.com]
